molecular formula C7H10N2O3 B13178753 2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid

2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid

Cat. No.: B13178753
M. Wt: 170.17 g/mol
InChI Key: UYJYOMLUHKJHPX-UHFFFAOYSA-N
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Description

2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is a compound that features both a hydroxy group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid typically involves the reaction of 1-methylimidazole with a suitable precursor that introduces the hydroxy and propanoic acid groups. One common method involves the alkylation of 1-methylimidazole followed by hydrolysis and oxidation steps to introduce the hydroxy and carboxylic acid functionalities .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing their activity. The hydroxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-hydroxy-3-(1-methylimidazol-2-yl)propanoic acid

InChI

InChI=1S/C7H10N2O3/c1-9-3-2-8-6(9)4-5(10)7(11)12/h2-3,5,10H,4H2,1H3,(H,11,12)

InChI Key

UYJYOMLUHKJHPX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CC(C(=O)O)O

Origin of Product

United States

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